4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide 4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0888249
InChI: InChI=1S/C18H14Br2N2O3/c1-3-8-25-17-15(20)9-12(10-16(17)24-2)11-21-22-18(23)13-4-6-14(19)7-5-13/h1,4-7,9-11H,8H2,2H3,(H,22,23)/b21-11+
SMILES: COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)Br)OCC#C
Molecular Formula: C18H14Br2N2O3
Molecular Weight: 466.1 g/mol

4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide

CAS No.:

Cat. No.: VC0888249

Molecular Formula: C18H14Br2N2O3

Molecular Weight: 466.1 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide -

Specification

Molecular Formula C18H14Br2N2O3
Molecular Weight 466.1 g/mol
IUPAC Name 4-bromo-N-[(E)-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C18H14Br2N2O3/c1-3-8-25-17-15(20)9-12(10-16(17)24-2)11-21-22-18(23)13-4-6-14(19)7-5-13/h1,4-7,9-11H,8H2,2H3,(H,22,23)/b21-11+
Standard InChI Key GGDWLCAJCAPVDZ-SRZZPIQSSA-N
Isomeric SMILES COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)Br)OCC#C
SMILES COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)Br)OCC#C
Canonical SMILES COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)Br)OCC#C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator